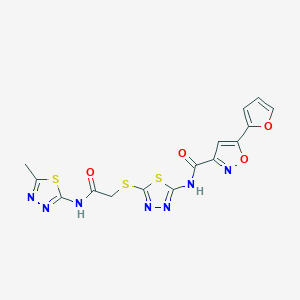
cis-2,3-Dimethylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-2,3-Dimethylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Analysis of Pyrethroid Metabolites in Human Urine The compound is crucial in the analysis of pyrethroid metabolites in human urine, aiding in monitoring exposure to synthetic pyrethroids. This application is significant in both environmental and occupational health contexts. Techniques like gas chromatography-mass spectrometry are employed for this purpose, highlighting its importance in analytical chemistry (Arrebola et al., 1999).
2. Method Development for Pyrethroid Biomonitoring Research has focused on developing methods to measure cis-2,3-Dimethylcyclopropanecarboxylic acid and similar compounds in biological samples. This is vital for assessing exposure to pyrethroids, commonly used insecticides. High-Performance Liquid Chromatography–Tandem Mass Spectrometry is a notable method used in these studies (Baker et al., 2004).
3. Synthesis and Stereochemistry in Organic Chemistry The compound plays a role in the field of organic chemistry, particularly in the synthesis of cis-pyrethroids. Its synthesis involves interesting stereochemical aspects, which are crucial for creating specific isomers with desired properties. Such research has implications in developing new insecticides and related compounds (Babler & Invergo, 1981).
4. Environmental and Public Health Studies Studies involving this compound contribute to understanding the environmental and public health impacts of pyrethroid usage. This includes monitoring pyrethroid metabolites in various populations to assess exposure levels, which is crucial for devising public health policies (Wielgomas & Piskunowicz, 2013).
5. Thermodynamic and Physical Property Studies Research on the heat capacities and thermodynamic properties of related cyclopropanecarboxylic acids contributes to a deeper understanding of their physical characteristics. Such studies are important in the context of material science and chemical engineering (Xue et al., 2007).
6. Analytical Method Development in Toxicology The compound is central to the development of analytical methods in toxicology, particularly for determining pyrethroid metabolites in biological samples. This has direct implications for assessing exposure risks and understanding the toxicology of synthetic pyrethroids (Leng & Gries, 2005).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of cis-2,3-Dimethylcyclopropanecarboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "methyl magnesium bromide", "diethyl carbonate", "sodium hydride", "bromine", "sodium hydroxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2-methyl-1,3-butadiene with methyl magnesium bromide to form 2-methyl-3-penten-2-ol.", "Step 2: React 2-methyl-3-penten-2-ol with diethyl carbonate and sodium hydride to form 2-methyl-3-penten-2-yl ethyl carbonate.", "Step 3: React 2-methyl-3-penten-2-yl ethyl carbonate with bromine to form 2-bromo-3-methylcyclopropanecarboxylic acid ethyl ester.", "Step 4: Hydrolyze 2-bromo-3-methylcyclopropanecarboxylic acid ethyl ester with sodium hydroxide to form 2-bromo-3-methylcyclopropanecarboxylic acid.", "Step 5: React 2-bromo-3-methylcyclopropanecarboxylic acid with sulfuric acid and potassium permanganate to form cis-2,3-Dimethylcyclopropanecarboxylic acid.", "Step 6: Neutralize the reaction mixture with sodium bisulfite and sodium carbonate, and extract the product with water." ] } | |
CAS No. |
2388503-72-6 |
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4(2)5(3)6(7)8/h3-5H,1-2H3,(H,7,8)/t3-,4+,5? |
InChI Key |
VEQMUQZKBLIXLT-NGQZWQHPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1C(=O)O)C |
SMILES |
CC1C(C1C(=O)O)C |
Canonical SMILES |
CC1C(C1C(=O)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2955257.png)
![4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2955259.png)
![1-[5-(3-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2955260.png)
![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2955261.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2955262.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)
![N-(3-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2955264.png)
![1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide](/img/structure/B2955268.png)
![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)
![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2955272.png)
![[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate](/img/structure/B2955273.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955275.png)
